N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide
Description
N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a complex substitution pattern. Its structure includes:
- A pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively.
- A cyclopentyl group attached via the carboxamide nitrogen.
- A trifluoromethyl-containing pyrazole moiety linked through an ethyl chain to the carboxamide nitrogen.
Properties
IUPAC Name |
N-cyclopentyl-3-methoxy-1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O2/c1-23-11-13(15(22-23)27-2)16(26)25(12-5-3-4-6-12)10-9-24-8-7-14(21-24)17(18,19)20/h7-8,11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOWSPSOALBHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves multiple steps:
Starting with the cyclopentyl and 3-methoxy-1-methyl-pyrazole building blocks.
Introduction of the trifluoromethyl-pyrazole moiety.
Coupling reactions to form the final carboxamide structure. Reaction conditions typically include the use of solvents like DMF (dimethylformamide) and reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. Temperatures often range from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, this compound can be synthesized in larger batches by optimizing the reaction conditions, utilizing continuous flow reactors to manage heat and mass transfer efficiently. Purification steps may involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methoxy and pyrazole groups.
Reduction: : Reduction can occur at the carboxamide functional group to yield corresponding amines.
Substitution: : The trifluoromethyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄ and CrO₃.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄ are used.
Substitution: : Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products depend on the type of reaction:
Oxidation leads to ketones or aldehydes.
Reduction produces amines.
Substitution yields various derivatives, depending on the nucleophile.
Scientific Research Applications
Pharmacological Applications
1.1 S1P Receptor Modulation
This compound acts as a modulator of sphingosine-1-phosphate (S1P) receptors, which are implicated in several diseases, including autoimmune disorders, cancer, and inflammatory conditions. S1P receptor modulators can influence lymphocyte trafficking and enhance vascular integrity, making them valuable in treating conditions like multiple sclerosis and psoriasis .
Table 1: Summary of Pharmacological Effects
| Application | Mechanism | Potential Conditions Treated |
|---|---|---|
| Immunosuppression | Modulates leukocyte trafficking | Autoimmune diseases, transplant rejection |
| Anti-inflammatory | Reduces inflammation through immune modulation | Chronic inflammatory conditions |
| Cancer therapy | Targets pathways involved in tumor development | Various cancers |
Research Studies
2.1 Case Study: Efficacy in Autoimmune Diseases
A study demonstrated that N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide significantly reduced peripheral lymphocyte counts in animal models. This effect suggests its potential as an immunosuppressive agent in treating autoimmune diseases such as lupus and rheumatoid arthritis .
2.2 Case Study: Anti-inflammatory Properties
Research highlighted the compound's ability to mitigate inflammatory responses in models of acute inflammation. The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines, indicating its therapeutic potential for treating inflammatory diseases .
Further research is needed to explore the full therapeutic potential of this compound. Areas of interest include:
- Long-term efficacy studies : Understanding the long-term effects and safety profile in chronic disease models.
- Combination therapies : Investigating synergistic effects with other immunosuppressive agents or anti-inflammatory drugs.
- Mechanistic studies : Elucidating the precise mechanisms by which this compound modulates immune responses.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl and pyrazole groups are critical for its interaction with active sites, modulating the activity of the target protein and altering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxamides
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and similar pyrazole carboxamides from the provided evidence:
Physicochemical Properties
- Lipophilicity : The target compound’s cyclopentyl group and trifluoromethyl substituents contribute to higher lipophilicity (logP ~3.5 estimated) compared to simpler analogs like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (logP ~2.8) . This may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The ethyl-linked trifluoromethyl-pyrazole in the target compound could resist oxidative metabolism better than ethoxyphenyl () or chlorophenyl () analogs, which are prone to cytochrome P450-mediated dealkylation or dehalogenation .
Detailed Structural Analysis
Role of Trifluoromethyl Groups
The trifluoromethyl group is a critical pharmacophore in pyrazole derivatives, offering:
- Electron-withdrawing effects : Stabilizes the pyrazole ring’s electronic configuration, enhancing interactions with enzymatic active sites .
- Metabolic resistance : Reduces susceptibility to oxidative degradation compared to methyl or chloro groups .
Impact of Linking Chains
The ethyl chain in the target compound provides:
- Flexibility : Facilitates optimal positioning of the trifluoromethyl-pyrazole moiety for target engagement.
Biological Activity
N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. Specifically, the inhibition of PDE4 isoforms has been associated with anti-inflammatory effects and potential therapeutic benefits in neurodegenerative diseases and cancer treatment .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Anti-inflammatory Properties : By inhibiting PDE4, these compounds can elevate intracellular cAMP levels, leading to reduced expression of pro-inflammatory cytokines such as TNF and IL-17, while increasing regulatory cytokines like IL-10 .
- Anticancer Activity : The modulation of cell cycle regulators such as cyclin E and CDK2 suggests that this compound could play a role in controlling abnormal cell growth associated with various cancers .
Case Studies
Several studies have explored the effects of pyrazole derivatives on cell lines and animal models:
- Neurodegenerative Diseases : In vitro studies demonstrated that PDE4 inhibitors can enhance cognitive functions by modulating synaptic plasticity and memory consolidation processes .
- Cancer Models : Animal studies indicated that pyrazole derivatives could inhibit tumor growth in models of breast cancer by targeting specific pathways involved in cell proliferation and survival .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | PDE4 inhibition | |
| Anticancer | Modulation of cyclin/CDK pathways | |
| Cognitive enhancement | Increase in cAMP levels |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that optimize the functional groups for enhanced biological activity. Studies on SAR have shown that modifications on the pyrazole ring and side chains can significantly affect potency and selectivity towards specific PDE isoforms .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-cyclopentyl-3-methoxy-1-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves coupling pyrazole-carboxamide intermediates with trifluoromethylpyrazole derivatives. Key steps include:
- Cyclopentylamine introduction : Use of cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type coupling (yield: ~17.9% under optimized conditions) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Cs₂CO₃, CuBr, DMSO, 35°C | 17.9% | 95% |
| 2 | K₂CO₃, DMF, RT | 32% | 90% |
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns chemical shifts for cyclopentyl, trifluoromethyl, and pyrazole moieties (e.g., δ 8.87 ppm for pyridyl protons) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and trifluoromethyl (CF₃, ~1150 cm⁻¹) groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?
- Methodology :
- QSAR Studies : Compare analogs with/without CF₃ to assess lipophilicity (logP) and target binding. CF₃ enhances metabolic stability and membrane permeability .
- In vitro assays : Measure IC₅₀ against enzymes (e.g., kinases) to quantify potency shifts due to CF₃ .
- Data Table :
| Analog | logP (pH 6.8) | IC₅₀ (nM) | Half-life (h) |
|---|---|---|---|
| CF₃-substituted | 2.8 | 12.5 | 6.2 |
| Non-CF₃ | 1.5 | 85.3 | 2.1 |
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response curves : Validate activity thresholds using standardized assays (e.g., fluorescence polarization for receptor binding) .
- Crystallography : Resolve stereochemical ambiguities (e.g., pyrazole ring conformation) impacting target interactions .
- Case Study : Discrepancies in anti-inflammatory activity (IC₅₀: 10 nM vs. 50 nM) were attributed to variations in cell-line sensitivity and solvent effects (DMSO vs. ethanol) .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Methodology :
- Docking simulations : Predict binding poses with homology-modeled receptors (e.g., COX-2 or EGFR kinases) .
- MD Simulations : Assess conformational stability of the cyclopentyl-ethyl linker in aqueous vs. lipid environments .
- Key Insight : Ethyl linker flexibility improves target engagement but may reduce selectivity; rigid analogs show 3-fold higher selectivity .
Methodological Considerations
Q. What strategies mitigate synthetic challenges like low yields in pyrazole-carboxamide coupling?
- Optimization :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time from 48h to 4h for cyclopentylamine coupling .
Q. How are conflicting spectral data (e.g., NMR peak splitting) resolved for this compound?
- Approach :
- Variable-temperature NMR : Differentiates dynamic rotational isomers (e.g., hindered rotation of the ethyl linker) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
